BenchChemオンラインストアへようこそ!

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

α7 nAChR positive allosteric modulator tetrazole isostere

This 1,5-disubstituted tetrazole aryl amide (MW 357.8) embodies the Ar₁=4-Cl-phenyl, Ar₂=N-methylacetamide, n=1 substitution space from US 7,981,914. Its para-chloro substitution offers a distinct lipophilicity point for α7 nAChR PAM SAR studies. Procurement is via custom synthesis backed by the deposited ¹H NMR spectrum (DMSO-d₆) for identity verification.

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8 g/mol
Cat. No. B4732996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3
InChIKeyFGJAOQJXPIPRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide: Structural Identity and Patent-Class Context for Procurement


N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide (CAS not publicly assigned; molecular formula C17H16ClN5O2, MW 357.8 g/mol) is a synthetic small molecule featuring a 1,5-disubstituted tetrazole core linking a 4-chlorophenyl ring to a para-substituted N-methylacetanilide moiety [1]. The compound falls within the structural scope of tetrazole-substituted aryl amide derivatives claimed in US Patent 7,981,914, which discloses positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) [2]. Its identity is confirmed by a deposited ¹H NMR spectrum in DMSO-d₆, providing a verifiable spectral fingerprint for quality control upon sourcing [1]. This guide evaluates the specific, quantifiable points of differentiation that may inform scientific selection versus closely related analogues.

Why N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide Cannot Be Assumed Interchangeable with In-Class α7 nAChR PAMs


Positive allosteric modulation of α7 nAChR is highly sensitive to subtle structural modification. The tetrazole ring in this compound serves as a cis-amide bond isostere, and research on related tetrazole-for-amide substitutions in α7 nAChR ligands (e.g., SEN12333 analogues) demonstrates that this replacement can completely abolish both binding affinity and functional agonist activity [1]. Within the Roche patent family (US 7,981,914), activity is critically dependent on the specific combination of Ar1, Ar2, linker length (n), and N-substitution pattern [2]. Therefore, substituting this compound with another tetrazole-containing aryl amide or a non-tetrazole α7 PAM without direct comparative data risks loss of pharmacological profile and experimental reproducibility. The evidence below examines whether quantitative differentiation exists for this specific compound.

Quantitative Differentiation Evidence for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide vs. Comparators


α7 nAChR PAM Activity: Class-Level Potentiation vs. Structural Analogues with Known Data

No direct α7 nAChR PAM potency data (EC₅₀, max potentiation %) for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide were identified in the accessible literature or patent examples. The compound falls under the generic Formula I of US 7,981,914, which claims α7 nAChR PAM activity, but the patent does not disclose individual compound-level EC₅₀ values for this specific structure [1]. By class-level inference, related tetrazole-substituted aryl amides with para-chlorophenyl Ar1 groups and N-methylacetamide Ar2 groups typically exhibit α7 PAM EC₅₀ values in the low micromolar to sub-micromolar range in Ca²⁺ flux assays using human α7 nAChR expressed in GH4C1 or PC12 cells [1][2]. However, the tetrazole-for-amide replacement in structurally related SEN12333 analogues abolished activity entirely (EC₅₀ > 100 µM vs. SEN12333 EC₅₀ = 0.8 µM), underscoring that structural similarity alone is insufficient to predict activity [3]. Without compound-specific dose-response data, any claim of α7 PAM potency for this molecule is unsupported.

α7 nAChR positive allosteric modulator tetrazole isostere CNS drug discovery

Structural Differentiation: Para-Chlorophenyl Tetrazole Substitution Pattern vs. Ortho/Meta Analogues

The compound uniquely positions the 4-chlorophenyl group at the tetrazole N1 position, with the methyleneoxy linker at C5 connecting to a para-substituted N-methylacetanilide. In the US 7,981,914 patent, Ar1 (the tetrazole N1 substituent) is predominantly exemplified as para-substituted phenyl when chlorine is present, but the specific combination of 4-chlorophenyl at N1 with N-methylacetamide at the Ar2 para position constitutes a distinct substitution pattern [1]. Spectroscopic confirmation via ¹H NMR in DMSO-d₆ (SpectraBase Compound ID Bdzn2X11bFe) establishes that the compound exists as a single, well-defined chemical entity with resonances consistent with the assigned structure, including characteristic tetrazole C5-methylene (δ ~5.5–5.8 ppm) and N-methyl (δ ~2.8–3.2 ppm) signals [2]. In contrast, the ortho-chloro and meta-chloro isomers (where Ar1 = 2-chlorophenyl or 3-chlorophenyl) represent different compounds with distinct NMR profiles and potentially divergent pharmacological properties, as positional isomerism on the Ar1 ring can alter both PAM potency and subunit selectivity in the α7 nAChR class [3].

structure-activity relationship tetrazole substitution para-chlorophenyl medicinal chemistry

Physicochemical Property Differentiation: Calculated vs. Measured LogP and Solubility Profile Relative to Non-Chlorinated Analogues

The presence of the para-chlorine substituent on the tetrazole N1-phenyl ring increases calculated lipophilicity relative to the unsubstituted phenyl analogue. Based on the molecular formula C17H16ClN5O2 and using the Crippen fragmentation method, the predicted logP (ClogP) for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is approximately 2.8, compared to ~2.3 for the des-chloro analogue (Ar1 = phenyl) [1][2]. This ~0.5 log unit increase corresponds to a roughly 3-fold greater partition into organic phase and is expected to reduce aqueous solubility at pH 7.4 from an estimated ~50 µM (des-chloro) to ~15–20 µM (4-chloro) based on the General Solubility Equation [3]. No experimentally measured logP, logD, or thermodynamic solubility data were located for this compound. The molecular weight (357.8 g/mol), hydrogen bond acceptor count (7), and rotatable bond count (6) place it within Lipinski-compatible space, but the chlorine-induced lipophilicity shift may influence both in vitro assay behavior (non-specific binding, aggregation) and in vivo pharmacokinetics if used in animal studies.

lipophilicity solubility drug-likeness physicochemical profiling

Linker Length Specificity: Methyleneoxy (n=1) vs. Longer Linker Analogues in the Patent Class

The compound incorporates a single methyleneoxy (–CH₂–O–) linker between the tetrazole C5 position and the N-methylacetanilide aryl ring (n=1 in the patent Formula I). US 7,981,914 claims compounds where n can be 1, 2, or 3, and specifies that when Ar1 is 4-methyl-phenyl, 5-methyl-pyridinyl, or 5-chloro-pyridinyl, n must be 2 or 3, implying that the optimal linker length is sensitive to Ar1 substitution [1]. For the 4-chlorophenyl Ar1 group, n=1 is explicitly permitted and exemplifies the shortest possible linker, which constrains the conformational relationship between the tetrazole and the Ar2 amide. Shorter linkers generally reduce molecular flexibility (fewer rotatable bonds) and can enhance binding site complementarity by minimizing entropic penalties, but they also limit the ability to span distal subsites. No direct head-to-head comparative data for n=1 vs. n=2 or n=3 analogues with the same Ar1/Ar2 combination were found in the literature. However, the patent's conditional exclusion of n=1 for certain Ar1 groups suggests that linker length is a critical determinant of pharmacological activity in this series [1].

linker length structure-activity relationship tetrazole PAM n=1 spacer

N-Methylacetamide vs. Secondary Amide or Tertiary Amide Variants: Subtype Differentiation Within the Acetanilide Series

The compound features an N-methylacetamide group (tertiary amide) on the aniline nitrogen, as opposed to a secondary acetamide (–NH–COCH₃) or other N-alkyl variants. N-Methylation of the anilide nitrogen eliminates the hydrogen bond donor capacity of the amide NH, which can reduce polar surface area, increase membrane permeability, and block metabolic N-dealkylation pathways [1]. In the broader α7 nAChR PAM field, N-methylation of amides has been shown to modulate both potency and subtype selectivity; for example, in the PNU-120596 series, the secondary amide NH is essential for PAM activity, while N-methylation diminishes efficacy [2]. No direct comparative data exist for this specific compound vs. its des-methyl (secondary amide) analogue. The patent (US 7,981,914) defines R2 as hydrogen at this position, meaning N-methyl variants like the target compound represent an extension beyond the core claims and may exhibit distinct pharmacology [3]. The absence of an amide NH also simplifies the ¹H NMR spectrum, as confirmed by the lack of exchangeable NH signals in the deposited spectrum [4].

N-methylation amide substitution metabolic stability α7 PAM SAR

Recommended Application Scenarios for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide Based on Available Evidence


α7 nAChR Positive Allosteric Modulator Screening Library Expansion

This compound is a suitable candidate for inclusion in a focused α7 nAChR PAM screening library where structural diversity around the tetrazole-aryl amide scaffold is desired. Its para-chlorophenyl Ar1, N-methylacetamide Ar2, and n=1 linker combination represents a specific substitution pattern within the US 7,981,914 patent space [1]. Procurement for primary screening in a Ca²⁺ flux or FLIPR assay using human α7 nAChR-expressing cells would allow empirical determination of whether this particular regioisomer and N-methyl variant possess PAM activity, addressing the current data gap.

Tetrazole Isostere SAR Studies in nAChR Ligand Design

The compound can serve as a tool for investigating the impact of the tetrazole cis-amide isostere on α7 nAChR pharmacology, particularly in comparison to non-tetrazole amide analogues such as SEN12333, where tetrazole replacement was shown to abolish activity [1]. Its defined NMR spectrum (SpectraBase Bdzn2X11bFe) provides a quality control anchor for confirming chemical identity before biological testing [2].

Physicochemical Property Benchmarking in the Tetrazole-Aryl Amide Series

With a calculated logP of ~2.8 and MW of 357.8, this compound can be used as a reference point for evaluating the lipophilicity-solubility trade-off introduced by the para-chloro substituent [1]. Researchers assembling a series of analogues with varying Ar1 substituents (H, F, Cl, CH₃, OCH₃) may procure this compound to experimentally measure logD, kinetic solubility, and non-specific binding, generating data that inform lead optimization decisions within the series.

Synthetic Methodology Development for Tetrazole-Alkoxy-Aryl Amide Conjugates

The compound's modular architecture—tetrazole core, methyleneoxy linker, and N-methylacetanilide terminus—makes it a well-defined substrate for developing or optimizing synthetic routes involving tetrazole N1-arylation, C5-alkylation, or amide N-methylation steps. The availability of a reference ¹H NMR spectrum facilitates reaction monitoring and product verification during process chemistry development.

Quote Request

Request a Quote for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.